molecular formula C7H11NO4 B15464547 Piperidine-1,2-dicarboxylic acid CAS No. 58211-67-9

Piperidine-1,2-dicarboxylic acid

Cat. No.: B15464547
CAS No.: 58211-67-9
M. Wt: 173.17 g/mol
InChI Key: SMCWNPAVVQIDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-1,2-dicarboxylic acid is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58211-67-9

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

piperidine-1,2-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c9-6(10)5-3-1-2-4-8(5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)

InChI Key

SMCWNPAVVQIDBM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)O

Origin of Product

United States

Significance of Piperidine Scaffolds in Organic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. nih.govijnrd.org Its prevalence underscores its importance as a "privileged scaffold" in medicinal chemistry and drug design. researchgate.net Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pub

The significance of the piperidine scaffold can be attributed to several key features:

Structural Versatility : The piperidine ring exists in a stable chair conformation, providing a three-dimensional (3D) structure that can be strategically functionalized at various positions. This 3D shape allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors. lifechemicals.com

Physicochemical Properties : The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance the aqueous solubility and bioavailability of drug molecules. nih.gov Introducing chiral piperidine scaffolds can help modulate physicochemical properties, improve pharmacokinetic profiles, and enhance biological activity and selectivity. thieme-connect.comresearchgate.net

Synthetic Accessibility : A multitude of synthetic methods have been developed for the construction and functionalization of the piperidine ring. nih.gov Common strategies include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and various multicomponent reactions. nih.gov This synthetic tractability allows chemists to readily access a diverse library of piperidine derivatives for screening and optimization.

The widespread application of this scaffold in drug discovery is a testament to its favorable properties and its ability to be incorporated into molecules with a broad spectrum of biological activities. ijnrd.orgresearchgate.net

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

Drug NameTherapeutic Application
Donepezil Alzheimer's Disease ijnrd.org
Ropivacaine Anesthetic lifechemicals.com
Loratadine Anti-allergic lifechemicals.com
Risperidone Antipsychotic
Voglibose Anti-diabetic ijnrd.org
Fexofenadine Antihistamine

Overview of Dicarboxylic Acid Functionalities in Heterocyclic Systems

The incorporation of dicarboxylic acid functionalities into heterocyclic systems, such as the piperidine (B6355638) ring, introduces significant chemical and physical properties that can be exploited in various scientific disciplines. Carboxylic acid groups are strong hydrogen bond donors and acceptors, and their presence can dramatically influence a molecule's polarity, acidity, and solubility.

In the context of heterocyclic chemistry, dicarboxylic acids play several important roles:

Coordination Chemistry : The carboxylate groups can act as ligands, binding to metal ions to form coordination complexes. When positioned appropriately on a heterocyclic ring, they can function as bidentate or polydentate chelating agents. Pyridine-2,5-dicarboxylic acid, for example, acts as a bidentate ligand through a carboxylate oxygen and the pyridine nitrogen, forming mononuclear complex anions with various transition metals. rsc.org This property is crucial in the design of metal-organic frameworks (MOFs) and catalysts.

Synthetic Handles : Carboxylic acids are highly versatile functional groups that can be converted into a wide range of other functionalities, such as esters, amides, acid chlorides, and alcohols. This allows dicarboxylic acid-substituted heterocycles to serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov

Biological Activity : The presence of carboxylic acid groups can be critical for a molecule's biological activity. They can mimic the side chains of acidic amino acids like aspartic acid and glutamic acid, enabling them to interact with the active sites of enzymes or receptors. The dicarboxylic acid moiety can also improve the pharmacokinetic properties of a drug candidate by increasing its water solubility.

The strategic placement of two carboxylic acid groups on a heterocyclic scaffold like piperidine provides a molecule with a defined three-dimensional structure and multiple points for interaction or further chemical modification.

Historical Context of Piperidine 1,2 Dicarboxylic Acid Discovery and Early Studies

The history of Piperidine-1,2-dicarboxylic acid is intrinsically linked to the broader development of piperidine (B6355638) chemistry. Early methods for the synthesis of piperidine and its simple derivatives often involved harsh reaction conditions. sciencemadness.org The preparation of piperidine itself can be achieved through the catalytic hydrogenation of pyridine, a method that has been known for over a century. dtic.mil

The synthesis of piperidine carboxylic acids, including the dicarboxylic acid variants, logically followed from the chemistry of their aromatic pyridine precursors. A common and straightforward method for producing piperidine carboxylic acids is the catalytic reduction of the corresponding pyridine carboxylic acids. google.com For instance, the synthesis of nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid) has been achieved through the hydrogenation of nicotinic acid and isonicotinic acid, respectively, using catalysts like platinum oxide or Raney nickel. google.com

Role of Piperidine 1,2 Dicarboxylic Acid As a Synthetic Building Block and Intermediate

Utilization in Complex Molecule Synthesis

The rigid, stereochemically-defined structure of cyclic amino acids like piperidine-1,2-dicarboxylic acid makes them attractive starting materials for constructing complex molecular architectures with precise three-dimensional orientations. The presence of two carboxylic acid groups, one on the nitrogen and one on the adjacent carbon, offers unique opportunities for selective functionalization.

Precursor for Bioactive Heterocycles

The piperidine (B6355638) ring is a prevalent motif in a multitude of bioactive heterocyclic compounds. researchgate.netnih.govijnrd.org this compound could theoretically serve as a precursor to various fused heterocyclic systems. Through selective manipulation of its two carboxyl groups, it could be used to construct bicyclic and polycyclic frameworks. For instance, intramolecular cyclization reactions could lead to the formation of piperidine-fused lactams, lactones, or other heterocyclic rings, which are core structures in many pharmacologically active agents. researchgate.netairo.co.in The general importance of piperidine derivatives in medicinal chemistry is vast, with applications ranging from antiviral to anticancer agents. ijnrd.orgresearchgate.net

Scaffold for Amino Acid and Peptide Mimetic Synthesis

Constrained amino acids are crucial in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. The piperidine ring provides a rigid scaffold that can be used to control the conformation of peptide chains. nih.govnih.gov

Building Block in Natural Product Synthesis

The piperidine skeleton is a fundamental component of numerous alkaloids and other natural products. researchgate.netnih.gov Many synthetic strategies for these complex molecules rely on chiral pool starting materials or the stereocontrolled synthesis of substituted piperidines. While direct examples using this compound are scarce, its structure is analogous to intermediates in the biosynthesis of certain piperidine alkaloids derived from lysine. Synthetic chemists often employ piperidine-based building blocks to construct the core of natural products like indolizidine and quinolizidine alkaloids. rsc.org The functional handles provided by the dicarboxylic acid would allow for the attachment of various side chains required to build the target natural product.

Derivatization Strategies for Structural Diversification

The chemical functionality of this compound allows for a range of derivatization strategies to create libraries of structurally diverse compounds for screening in drug discovery.

Synthesis of Substituted this compound Analogues

The piperidine ring can be functionalized at various positions to create a wide array of analogues. Starting from a suitable precursor, substitutions can be introduced on the carbon atoms of the piperidine ring before or after the formation of the dicarboxylic acid functionality. Methods such as conjugate addition, alkylation, and various cyclization strategies are commonly employed to synthesize substituted piperidines. nih.govnih.gov These substituted analogues can then be used as building blocks to explore structure-activity relationships (SAR) in medicinal chemistry programs. The synthesis of piperidine derivatives with diverse substitution patterns is a key area of research for developing new therapeutic agents. nih.govnih.gov

Substitution Position Potential Functional Groups Synthetic Strategy
C-3, C-4, C-5, C-6Alkyl, Aryl, Hydroxyl, AminoMulti-step synthesis from functionalized precursors, stereoselective cyclization
N-1 (Carboxyl)Esters, AmidesEsterification or amidation of the N-carboxylic acid
C-2 (Carboxyl)Esters, AmidesEsterification or amidation of the C-2 carboxylic acid

Incorporation into Multicyclic Architectures

The bifunctional nature of this compound makes it an ideal candidate for the synthesis of complex, multicyclic molecules, including fused and bridged systems. nih.gov The two carboxylic acid groups can be selectively reacted to form rings with other parts of a molecule. For example, one carboxyl group could be converted to an amine, which could then react with the other carboxyl group to form a bicyclic lactam. Alternatively, the dicarboxylic acid could be used in cascade reactions to build complex polycyclic frameworks in a single synthetic operation. The synthesis of fused heterocyclic compounds is a major focus in organic chemistry due to their prevalence in biologically active molecules. researchgate.netairo.co.in

Multicyclic Architecture Synthetic Approach Potential Application
Fused PiperidinesIntramolecular condensation, Cyclization reactionsCore scaffolds for pharmaceuticals
Bridged PiperidinesRing-closing metathesis, Diels-Alder reactionsConformationally rigid therapeutic agents
Spirocyclic PiperidinesIntramolecular alkylation, Rearrangement reactionsNovel 3D structures for drug discovery

Computational and Theoretical Studies of Piperidine 1,2 Dicarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic properties and energetic behavior of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a given molecular structure.

Electronic structure analysis investigates the arrangement of electrons in molecular orbitals. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.govdergipark.org.tr

For piperidine-1,2-dicarboxylic acid, DFT calculations would reveal how the carboxylic acid groups influence the electronic properties of the piperidine (B6355638) ring. While direct data is scarce, studies on related molecules provide insight. For example, DFT calculations on piperidine itself have been used to determine its HOMO-LUMO energies, revealing its tendency to act as an electron donor. researchgate.net In a study on N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide, the HOMO-LUMO energy gap was calculated to be 5.521 eV, indicating its relative stability. researchgate.net The introduction of electron-withdrawing or electron-donating groups can tune this gap, a principle used in designing molecules with specific electronic properties. rsc.org For this compound, the two carboxylic acid groups would be expected to significantly influence the electron density distribution across the molecule.

Table 1: Illustrative HOMO-LUMO Data for Related Compounds

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamideDFT/B3LYP--5.521 researchgate.net
Ammonium 3-methyl piperidine dithiocarbamateDFT--Smaller gap than morpholine analogue researchgate.net
SucraloseDFT---0.2555 researchgate.net

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of reaction intermediates, products, and, crucially, transition states—the high-energy structures that connect reactants to products. libretexts.orgwikipedia.org Transition State Theory (TST) uses the properties of the activated complex at the transition state to explain and calculate reaction rates. wikipedia.orgrsc.org

For this compound, this analysis could predict pathways for decarboxylation, ring-opening reactions, or its formation from precursors. For example, the synthesis of tropinone, which contains a piperidine ring, was famously described as an intramolecular "double Mannich reaction," and its mechanism involves multiple intermediates and ring closures that can be modeled computationally. wikipedia.org Similarly, studies on the OH-initiated degradation of piperidine have used calculations to map the potential energy surface, identifying various transition states for hydrogen abstraction. acs.org Such an analysis for this compound would elucidate its thermal stability and reactivity in different chemical environments, predicting the most favorable reaction pathways by calculating the activation energies associated with each transition state.

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming molecular structures and interpreting experimental spectra. github.io By calculating the magnetic shielding of nuclei and the vibrational modes of bonds within an optimized molecular geometry, a theoretical spectrum can be generated.

While a specific predicted spectrum for this compound is not published, the methodology is well-established. DFT methods have been successfully used to calculate and correlate vibrational energies with experimental FT-IR data for various piperidine derivatives. researchgate.net For example, a study on piperidin-4-one molecular addition compounds utilized ¹H and ¹³C NMR analysis to confirm their structure. researchgate.net Predicted spectra for this compound would show characteristic IR peaks for the C=O and O-H stretches of the carboxylic acids and the N-H and C-H bonds of the piperidine ring. Predicted ¹H and ¹³C NMR shifts would help in assigning the signals in an experimental spectrum, aiding in the stereochemical analysis of different isomers.

Table 2: Illustrative Experimental Spectroscopic Data for Related Compounds

CompoundSpectroscopy TypeKey Signals / Frequencies (cm⁻¹)Reference
PiperidineIR (Vapor)Contamination noted in 1600 cm⁻¹ region nist.gov
Piperidin-4-one adduct (B1)IR3516, 3445, 3018, 2990, 1683, 1643, 1510, 773, 481 researchgate.net
Pyridine-2,6-dicarboxylic acid¹H NMR (DMSO-d₆)δ 13.1, 8.28, 8.23 ppm chemicalbook.com
Piperidine¹H NMR (CDCl₃)δ 2.79, 2.04, 1.58-1.46 ppm chemicalbook.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical analysis to larger systems and longer timescales, providing insights into the physical movements and interactions of molecules.

Molecules are not static; they exist as an ensemble of different conformations. Molecular dynamics (MD) simulations model the motion of atoms over time, allowing for the exploration of a molecule's conformational landscape. nih.gov This landscape is a map of the molecule's potential energy as a function of its structural coordinates, with valleys representing stable or metastable conformations. nih.govresearchgate.netresearchgate.net

For this compound, the piperidine ring can adopt various conformations (e.g., chair, boat, twist-boat), and the carboxylic acid groups can rotate. Ab initio molecular dynamics (AIMD) simulations on other dicarboxylic acids have shown that intermolecular interactions in condensed phases can stabilize conformers that are not predicted to be accessible in the gas phase. nih.gov An MD simulation of this compound would reveal the preferred conformations of the ring and the orientation of the carboxyl groups, the energy barriers between these conformations, and how these dynamics are influenced by solvent. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

When a molecule is investigated for potential therapeutic applications, understanding how it interacts with its biological target (typically a protein) is essential. Molecular docking and MD simulations are the primary tools for this purpose. nih.govresearchgate.net Docking predicts the preferred binding orientation of a ligand within a protein's active site, while subsequent MD simulations assess the stability of this binding pose over time. nih.govnih.gov

Docking Studies and Pharmacophore Modeling (Conceptual)

Docking studies and pharmacophore modeling are essential computational techniques for predicting how a molecule like this compound might interact with a biological target. fiveable.me These methods are foundational in rational drug design, helping to streamline the discovery of new therapeutic agents. fiveable.me

Docking Studies are computational simulations that predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. For derivatives of the piperidine scaffold, docking studies have been instrumental in elucidating binding modes with various biological targets. For instance, studies on piperidine-based compounds targeting the sigma 1 (S1R) receptor revealed that the piperidine nitrogen atom often acts as a positive ionizable group, forming crucial interactions. nih.gov Docking poses have shown that these compounds can establish strong connections within a receptor's binding site through salt bridges and hydrogen bonds with specific amino acid residues. nih.gov Molecular dynamics simulations can further enrich these docking studies by revealing the key amino acid residues that interact with the compound over time. nih.govrsc.org

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.orgmdpi.com A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for binding to a target receptor. frontiersin.org For piperidine-containing compounds, pharmacophore models often include key features such as:

A central basic core, typically the piperidine nitrogen, which can be positively charged at physiological pH. nih.gov

One or more hydrophobic regions that interact with corresponding pockets in the receptor. nih.gov

Hydrogen bond donors and acceptors, such as the carboxylic acid groups in this compound. frontiersin.org

Specific spatial distances and geometries between these features. nih.gov

For example, a pharmacophore model for S1R ligands suggests that two hydrophobic pockets are linked by a central basic group. nih.gov The optimal spacing between these hydrophobic features is a defining characteristic of potent and selective ligands. nih.gov By screening databases of molecules against such a model, researchers can identify new compounds that are likely to be active, significantly accelerating the drug discovery process. fiveable.mefrontiersin.org The piperidine ring itself can be a core part of the pharmacophore or serve as a rigid scaffold to correctly orient other functional groups. nih.gov

Supramolecular Interactions and Crystal Packing Prediction

The study of supramolecular interactions and the prediction of crystal packing are crucial for understanding the solid-state properties of compounds like this compound. These properties are vital in materials science and pharmaceutical development, influencing factors such as solubility and stability.

Supramolecular interactions are non-covalent forces, including hydrogen bonds, van der Waals forces, and π–π interactions, that dictate how molecules assemble into larger, ordered structures. acs.org In piperidine-dicarboxylic acids, the carboxylic acid groups are particularly important as they can act as both hydrogen bond donors and acceptors. acs.org This dual character facilitates reliable intermolecular connections, often leading to the formation of well-ordered, stable crystalline structures. acs.org

Crystal packing describes the specific arrangement of molecules in a crystal lattice. This arrangement is a direct consequence of the supramolecular interactions between the molecules. For example, in the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione, the piperidine ring adopts a chair conformation, and molecules are linked into layers by C—H⋯O hydrogen bonds and C—H⋯Cl interactions. researchgate.net These layers are further connected into a three-dimensional network by oxygen-chlorine contacts. researchgate.net

The prediction of crystal packing is a significant computational challenge that aims to determine the most stable crystal structure based on the molecule's chemical diagram. By analyzing the possible hydrogen-bonding patterns and other intermolecular forces, computational methods can forecast how molecules like this compound will arrange themselves in the solid state. The presence of both a hydrogen bond donor (the piperidine N-H) and the versatile carboxylic acid groups suggests that complex and stable hydrogen-bonded networks are likely to be a defining feature of its crystal structure. The study of how different functional groups direct the assembly into specific motifs, such as chains or layers, is key to crystal engineering. researchgate.net

Biological Activity Research Focused on Mechanistic Insights

In Vitro Enzyme Inhibition Studies and Mechanism of Action

Research into the direct inhibitory effects of piperidine-dicarboxylic acids on proteases is limited in the available literature. However, extensive research has been conducted on their interactions with other critical protein targets, particularly excitatory amino acid receptors, which function as ligand-gated ion channels and can be considered a class of allosteric enzymes.

Notably, certain derivatives of piperidine (B6355638) have been investigated for their effects on enzymes like acetylcholinesterase (AChE). For instance, some piperidine-based compounds have been designed as dual-action inhibitors of both AChE and beta-amyloid peptide aggregation, relevant in the context of Alzheimer's disease research. nist.gov Another related compound, 1-piperidinepropionic acid (1-PPA), has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2). merckmillipore.comabcam.com This interaction is noteworthy as PARs are a unique family of G-protein-coupled receptors activated by proteolytic cleavage. merckmillipore.com The inhibitory mechanism of 1-PPA on PAR2 involves binding to an allosteric pocket, which stabilizes the receptor in an inactive conformation. abcam.com

The interaction of piperidine-dicarboxylic acid isomers with excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, has been a primary focus of in vitro research. These studies reveal a complex interplay between the compound's structure and its effect on receptor function, exhibiting both agonist and antagonist properties.

Specifically, (+/-)-cis-2,3-piperidine dicarboxylic acid ((+/-)-cis-2,3-PDA) has been characterized as a partial agonist at the NMDA receptor. nih.gov In in vitro models using rat cerebellar slices, (+/-)-cis-2,3-PDA was shown to stimulate cyclic GMP formation, an effect that is blocked by a specific NMDA antagonist. nih.gov This indicates a direct interaction with the NMDA receptor complex. Furthermore, it acts as a non-specific antagonist at NMDA, AMPA, and kainate ionotropic receptors, highlighting its broad activity on glutamate (B1630785) receptors. merckmillipore.commedchemexpress.com

The stereochemistry of the molecule plays a crucial role in its receptor binding profile. The trans-isomer, (+/-)-trans-2,3-PDA, acts as a full agonist at NMDA receptors and is approximately half as potent as NMDA itself. nih.gov The antagonist activity is more pronounced with the cis-dicarboxylate isomers, with the 2,3-analogue being the most potent in this regard. The agonist actions of these piperidine dicarboxylic acids are effectively diminished by specific NMDA receptor antagonists, confirming their interaction at this site.

CompoundReceptor SubtypeKi (μM)Activity
(+/-)-cis-2,3-PDANMDA17.1 (as inhibitor of APH)Partial Agonist / Antagonist
(-)-cis-2,3-PDANMDA-Agonist and Antagonist
(+)-cis-2,3-PDANMDA-Little Activity
(+/-)-trans-2,3-PDANMDA-Full Agonist
(+/-)-trans-2,4-PDANMDA-Agonist

Data sourced from multiple studies and may represent different experimental conditions.

Role as an Amino Acid Derivative in Biochemical Pathways (excluding human metabolism)

In certain biological systems, particularly in plants and microorganisms, derivatives of piperidine-dicarboxylic acid play a role as intermediates in amino acid metabolism. Specifically, a cyclic imine, Δ¹-piperideine-2-carboxylic acid, is a key intermediate in the biosynthesis of pipecolic acid from L-lysine. nih.gov

This biochemical pathway is significant for plant immunity. nih.gov The process involves the transamination of L-lysine to ε-amino-α-ketocaproic acid, which then cyclizes to form Δ¹-piperideine-2-carboxylic acid. nih.gov This intermediate is subsequently reduced to form pipecolic acid. nih.gov In Arabidopsis thaliana, the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) is responsible for the initial conversion of L-lysine, leading to the formation of a related intermediate, 2,3-dehydropipecolic acid. nih.gov This molecule is then reduced by the enzyme SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT4 (SARD4) to produce pipecolic acid, a crucial regulator of systemic acquired resistance against pathogens. nih.govorganic-chemistry.org

Structure-Activity Relationships (SAR) from a Mechanistic Perspective

The structure-activity relationships of piperidine-dicarboxylic acids have been extensively studied, particularly concerning their activity at excitatory amino acid receptors. These studies provide clear mechanistic insights into how the spatial arrangement of the functional groups influences biological activity.

A key determinant of activity is the relative orientation (cis or trans) of the two carboxylic acid groups on the piperidine ring. The trans-isomers, such as (+/-)-trans-2,3-PDA and (+/-)-trans-2,4-PDA, generally exhibit potent agonist activity at NMDA receptors. nih.gov This is attributed to their structural resemblance to N-alkylated forms of aspartic and glutamic acid, allowing for effective binding to the agonist site of the NMDA receptor. nih.gov

In contrast, the cis-isomers, particularly (+/-)-cis-2,3-PDA, are primarily associated with antagonist activity at excitatory amino acid receptors. nih.gov The (-) isomer of cis-2,3-PDA is responsible for both the agonist and antagonist properties observed with the racemic mixture, while the (+) isomer shows minimal pharmacological activity. nih.gov This stereoselectivity underscores the specific conformational requirements for interaction with the receptor.

Furthermore, the position of the carboxylic acid groups on the piperidine ring also dictates the potency and nature of the activity. The antagonist effects are most pronounced in the 2,3-disubstituted cis-isomer. nih.gov These SAR studies have been instrumental in understanding the conformational requirements for ligand binding at the NMDA receptor and have guided the design of selective agonists and antagonists.

Advanced Analytical Methodologies in Piperidine 1,2 Dicarboxylic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to verifying the covalent structure of piperidine-1,2-dicarboxylic acid, identifying functional groups, and determining its molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

¹H NMR spectra are used to identify the protons on the piperidine (B6355638) ring and the carboxylic acid groups. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The proton at the C2 position, being alpha to both the nitrogen and a carboxyl group, is expected to appear significantly downfield. Protons on the piperidine ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The acidic protons of the two carboxyl groups and the N-H proton often appear as broad singlets and may exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectra provide information on each unique carbon atom in the molecule. The carbons of the two carboxylic acid groups (C=O) are characteristically found far downfield (typically >170 ppm). The C2 carbon, bonded to both the nitrogen and a carboxyl group, would also be significantly deshielded compared to the other ring carbons.

Due to the presence of a chiral center at the C2 position, this compound exists as enantiomers. The analysis of these enantiomers by NMR can be achieved using chiral discriminating agents, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which can induce separate signals for each enantiomer in the NMR spectrum. nih.gov

Table 1: Predicted NMR Data for this compound Note: This table presents expected chemical shift ranges based on data from analogous structures like piperidine and piperidine-3-carboxylic acid. researchgate.netchemicalbook.com Actual values may vary based on solvent and stereochemistry.

Atom Technique Expected Chemical Shift (δ) in ppm Notes
Carboxyl (COOH)¹H NMR10.0 - 13.0Broad signal, exchanges with D₂O.
Amine (N-H)¹H NMRVariable, often broadPosition and intensity depend on solvent and pH.
Methine (C2-H)¹H NMR3.5 - 4.5Downfield due to adjacent N and COOH.
Methylene (CH₂)¹H NMR1.5 - 3.5Complex multiplets due to ring structure.
Carboxyl (C=O)¹³C NMR170 - 180Characteristic downfield shift for carboxylic acids.
Methine (C2)¹³C NMR55 - 65Downfield shift due to adjacent N and COOH.
Methylene (C3-C6)¹³C NMR20 - 50Aliphatic region.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is critical for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₇H₁₁NO₄).

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation of piperidine-dicarboxylic acid is expected to proceed through predictable pathways. Common fragmentation patterns for related cyclic amino acids and piperidine alkaloids include the neutral loss of water (H₂O), the loss of formic acid (HCOOH), and decarboxylation (loss of CO₂). scielo.brresearchgate.net Cleavage of the piperidine ring itself would also produce characteristic fragment ions. For instance, the fragmentation of piperidine alkaloids often involves the loss of substituents followed by ring cleavage. scielo.br

Table 2: Predicted ESI-MS Fragmentation for this compound Note: The molecular weight of C₇H₁₁NO₄ is 173.17 g/mol . The [M+H]⁺ ion would be m/z 174.07. This table outlines plausible fragmentation pathways.

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Interpretation
174.07H₂O (18.01)156.06Loss of a water molecule.
174.07CO₂ (44.00)130.07Decarboxylation from one carboxyl group.
174.07HCOOH (46.01)128.06Loss of formic acid.
130.07CO₂ (44.00)86.07Sequential loss of the second carboxyl group.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds. youtube.com The spectra provide a unique "fingerprint" for the molecule.

Key characteristic absorption bands in the IR spectrum include:

O-H Stretch: A very broad and strong absorption band typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups. researchgate.net

N-H Stretch: A moderate absorption that often overlaps with the broad O-H band, typically around 3300-3500 cm⁻¹. In zwitterionic forms, this band can be shifted and broadened.

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the piperidine ring.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ for the carbonyl group of the carboxylic acid. If the molecule exists in its zwitterionic form (as many amino acids do), this peak may be replaced by carboxylate (COO⁻) stretches around 1550-1650 cm⁻¹ (asymmetric) and ~1400 cm⁻¹ (symmetric). nih.govrsc.org

C-N Stretch: A moderate absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for analyzing samples in aqueous solutions.

Table 3: Characteristic Infrared Absorption Bands for this compound Note: Frequencies are approximate and based on data from analogous compounds like amino acids and pyridine-dicarboxylic acids. researchgate.netrsc.org

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchingCarboxylic Acid (dimer)2500 - 3300Strong, Very Broad
N-H StretchingAmine3300 - 3500Moderate, often broad
C-H StretchingAliphatic (ring)2850 - 2960Moderate to Strong
C=O StretchingCarboxylic Acid1700 - 1750Strong, Sharp
C-N StretchingAmine1000 - 1250Moderate
O-H BendingCarboxylic Acid1380 - 1440Moderate, Broad

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is essential for separating this compound from reaction impurities and, critically, for resolving its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of this compound and for separating its enantiomers and diastereomers. sigmaaldrich.com

For general purity analysis, reversed-phase HPLC (RP-HPLC) can be used with a C18 column and an aqueous-organic mobile phase (e.g., water/acetonitrile or water/methanol) containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes.

The separation of enantiomers requires chiral chromatography. nih.gov This is a direct method where the enantiomers are separated on a chiral stationary phase (CSP). chromatographyonline.com Given the acidic nature of the target molecule, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns such as Chiralpak® AD or Chiralcel® OD are widely used and can effectively separate a broad range of chiral compounds, including acids. chromatographyonline.com

Anion-exchange CSPs: Columns like CHIRALPAK® QN-AX are specifically designed for the enantioseparation of acidic compounds. The separation mechanism involves ion-pairing between the deprotonated acidic analyte and the positively charged chiral selector on the stationary phase. chiraltech.com

The mobile phase for chiral separations often consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol (e.g., isopropanol) and a small amount of an acidic additive to control ionization and improve peak shape. chromatographyonline.com

Table 4: Typical HPLC Conditions for Chiral Separation of Acidic Compounds Note: This table provides representative conditions applicable to the separation of this compound enantiomers, based on established methods for similar chiral acids. chromatographyonline.comchiraltech.comnih.gov

Parameter Typical Setting
Column Type Polysaccharide-based (e.g., Chiralpak® IA, IB) or Anion-Exchanger (e.g., CHIRALPAK® QN-AX)
Mobile Phase Normal Phase: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)
Polar Organic: Methanol (B129727) with acidic/basic additives
Flow Rate 0.5 - 1.5 mL/min
Detection UV (e.g., at 210 nm, as carboxyl groups have low absorbance) or Mass Spectrometry (LC-MS)
Temperature Ambient or controlled (e.g., 25-40 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility, which would lead to poor chromatographic performance and thermal decomposition in the injector. Therefore, a chemical derivatization step is required to convert the polar N-H and COOH groups into less polar, more volatile functional groups. nih.gov

The most common derivatization strategies for carboxylic acids and amines for GC-MS analysis are:

Silylation: This process replaces the active protons on the carboxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used for this purpose. nih.govresearchgate.net The resulting TMS-esters are much more volatile and thermally stable.

Esterification: This method converts the carboxylic acid groups into esters, typically methyl or ethyl esters. A common reagent is BF₃ in methanol, which forms methyl esters. nih.gov

After derivatization, the sample can be injected into the GC-MS system. The components are separated on a capillary column (typically with a non-polar stationary phase), and the mass spectrometer provides both identification based on the fragmentation pattern of the derivative and quantification. nih.gov This method is exceptionally sensitive and is used to confirm the presence and purity of the compound. nih.gov

Table 5: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

Reagent Abbreviation Derivative Formed Target Functional Groups
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) ester/ether/amine-COOH, -OH, -NH
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS) ester/ether/amine-COOH, -OH, -NH
Boron Trifluoride / MethanolBF₃/MeOHMethyl ester-COOH
(Trimethylsilyl)diazomethaneTMS-DAMMethyl ester, TMS ether-COOH (forms ester), -OH (forms ether)

Supercritical Fluid Chromatography (SFC) for Acid Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of complex molecules, including this compound. wikipedia.org SFC merges the advantages of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. teledynelabs.com This approach is particularly beneficial for the analysis of thermally labile and polar compounds like dicarboxylic acids.

The analysis of acidic compounds by SFC presents unique challenges due to their polarity and potential for strong interaction with the stationary phase. However, by optimizing the analytical parameters, SFC provides rapid and highly efficient separations. nih.gov For the analysis of dicarboxylic acids, a polar modifier, such as methanol or ethanol, is typically added to the supercritical CO₂ mobile phase to increase its solvating power and ensure the elution of polar analytes. nih.gov The use of modern SFC instruments, often referred to as "convergence chromatography," allows for precise control over temperature, pressure, and mobile phase composition, enabling high-resolution separations that are often superior to traditional HPLC methods. wikipedia.org

In a typical SFC-MS method for this compound, a specialized stationary phase is employed. Columns with polar functionalities, such as the Torus 2-Picolylamin (2-PIC) column, have shown excellent performance in separating acidic compounds. nih.gov Detection is commonly achieved using mass spectrometry (MS), which offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. nih.govchromatographyonline.com The entire chromatographic flow path must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.org The key advantages of SFC include reduced analysis times, lower consumption of organic solvents, and the ability to analyze a wide range of compounds from nonpolar to polar. teledynelabs.comnih.gov

Table 1: Illustrative SFC-MS Method Parameters for Dicarboxylic Acid Analysis This table is based on established methods for similar acidic compounds and represents a potential approach for this compound analysis. nih.gov

ParameterValue/Description
Instrumentation Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC) system coupled with a mass spectrometer
Stationary Phase (Column) Torus 2-Picolylamin (2-PIC), 1.7 µm particle size
Mobile Phase A: Supercritical CO₂ B: Ethanol (or Methanol)
Elution Mode Gradient elution, with an increasing percentage of the co-solvent (B)
Detection Mass Spectrometry (MS) in negative ionization mode
Analysis Time Typically under 20 minutes
Performance High linearity (R² ≥ 0.99), good accuracy (recovery rates 87–108%), and high precision nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the unequivocal method for determining the absolute configuration and detailed three-dimensional solid-state structure of a chiral molecule. nih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, which is essential for understanding the molecule's chemical and biological properties.

The determination of absolute configuration relies on the phenomenon of anomalous (or resonant) scattering. nih.gov When X-rays interact with the electrons of an atom, a phase shift occurs, which is particularly significant for heavier atoms near their absorption edge. This effect causes differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. By carefully measuring and analyzing these intensity differences, the true, absolute structure of the enantiomer present in the crystal can be established. nih.gov A key statistical indicator used in this process is the Flack parameter, which should refine to a value close to zero for the correct absolute structure. nih.gov

For this compound, the first step in the analysis is to grow a high-quality single crystal, which can be a challenging process. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to yield a three-dimensional electron density map, from which the molecular structure is solved and refined. While specific crystallographic data for this compound is not widely published, the structure of the related compound, trans-piperidine-2,6-dicarboxylic acid, has been confirmed by spectrometric studies, underscoring the research interest in the stereochemistry of such molecules. researchgate.net

Table 2: Key Parameters Reported in a Crystallographic Study for Absolute Structure Determination

ParameterDescription
Crystal System & Space Group Describes the symmetry of the crystal lattice (e.g., Orthorhombic, P2₁2₁2₁).
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Wavelength (λ) The wavelength of the X-ray radiation used (e.g., Cu Kα, Mo Kα).
Final R-indices Measures of agreement between the calculated and observed diffraction data (e.g., R1, wR2).
Flack Parameter A critical value for verifying the absolute configuration; a value near 0 confirms the assigned structure. nih.gov
Absolute Structure Parameter An alternative parameter to the Flack parameter for determining absolute structure. nih.gov

Advanced Chiral Analysis Techniques

Beyond SFC, several other advanced techniques are pivotal for the chiral analysis of this compound. These methods are essential for separating and quantifying the individual enantiomers, which often exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a cornerstone of chiral analysis. nih.gov CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation. A wide variety of CSPs are available, commonly based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of CSP and mobile phase is critical for achieving optimal resolution. nih.govmdpi.com

Capillary Electrophoresis (CE) is another highly efficient technique for chiral separations. nih.gov CE offers advantages such as extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.govmdpi.com In chiral CE, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most common chiral selectors used for this purpose. nih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, enabling their separation.

Other methods include the indirect approach, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography techniques like GC or LC. mdpi.com The combination of these advanced separation techniques with sensitive detection methods like tandem mass spectrometry (LC-MS/MS) provides the robust analytical data required in modern chemical research. mdpi.com

Table 3: Comparison of Advanced Chiral Analysis Techniques

TechniquePrinciple of SeparationKey AdvantagesCommon Application
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). nih.govWide applicability, well-established methods, excellent resolution and sensitivity. nih.govEnantiomeric purity determination and preparative separation.
Chiral SFC Differential interaction with a CSP using a supercritical fluid mobile phase. wikipedia.orgVery fast analysis, reduced organic solvent use, high efficiency. nih.govyoutube.comHigh-throughput screening and purification of chiral compounds.
Chiral Capillary Electrophoresis (CE) Differential mobility of diastereomeric complexes formed with a chiral selector in the electrolyte. nih.govExtremely high efficiency, rapid analysis, very low sample/solvent consumption. nih.govAnalysis of ionizable compounds and complex biological matrices.
Indirect Analysis (via Derivatization) Conversion of enantiomers into diastereomers, followed by separation on an achiral column. mdpi.comAllows use of standard chromatographic systems; can improve detection.Used when direct methods are not available or to enhance sensitivity.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of piperidine-containing compounds is a well-established field, yet the efficient and sustainable production of Piperidine-1,2-dicarboxylic acid presents a significant opportunity for innovation. nih.gov Traditional methods often rely on the hydrogenation of pyridine precursors, which can require harsh conditions. nih.gov Future research should pivot towards greener, more efficient synthetic strategies that are becoming prevalent in modern organic chemistry.

Key areas for exploration include:

Biocatalysis: Utilizing enzymes to catalyze the synthesis could offer high stereoselectivity under mild, aqueous conditions, significantly reducing the environmental impact.

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials combine to form the target molecule can drastically improve atom economy and reduce purification efforts. nih.gov

Sustainable Solvents and Reagents: A shift towards using water or other environmentally benign solvents, as demonstrated in the synthesis of some piperidine (B6355638) derivatives, would align with the principles of green chemistry. nih.gov

Developing these novel pathways is crucial for making this compound and its derivatives more accessible for widespread research and potential commercial applications. nih.gov

Design of Advanced Derivatives for Specific Mechanistic Probes

The therapeutic potential of piperidine derivatives is vast, with applications ranging from antimicrobial to anticancer agents. nih.govacademicjournals.orgbiointerfaceresearch.com However, the specific biological activities of this compound are unknown. A crucial future direction is the rational design and synthesis of advanced derivatives to probe its interactions with biological systems.

By systematically modifying the core structure, researchers can elucidate structure-activity relationships (SAR) and identify derivatives with high potency and selectivity for specific biological targets.

Table 1: Potential Derivatization Strategies and Their Rationale

Modification Site Derivative Type Rationale for Mechanistic Probing
Carboxylic Acid GroupsEsters, Amides, AnhydridesTo study the importance of the acidic protons and hydrogen bonding capabilities for target interaction.
Piperidine NitrogenN-alkylation, N-acylationTo modulate the basicity and steric profile of the nitrogen, which can influence receptor binding and pharmacokinetic properties.
Piperidine RingIntroduction of substituents (e.g., fluorine, hydroxyl groups)To alter the molecule's conformation and electronic properties, providing insights into the optimal geometry for biological activity. nih.gov

These derivatives can serve as molecular probes to investigate enzymatic pathways, receptor binding, and other cellular mechanisms, thereby uncovering the therapeutic potential of this chemical scaffold. dovepress.com

Deeper Understanding of Conformational and Dynamic Behavior

The three-dimensional shape of a molecule is intrinsically linked to its biological function. For piperidine rings, the conformational equilibrium between different chair and boat forms dictates the orientation of its substituents and, consequently, its ability to interact with biological targets. nih.gov A significant research gap exists in the detailed conformational analysis of this compound.

Future studies should employ a combination of experimental and computational methods to gain a comprehensive understanding of its structural dynamics.

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques can be used to determine the preferred conformation in solution and measure the energy differences between various conformers. researchgate.netresearchgate.netacs.org

Computational Modeling: Density Functional Theory (DFT) calculations can predict the relative stabilities of different conformers and provide insights into the electronic and steric factors governing its structure. nih.gov

Understanding how factors like pH, solvent, and the protonation state of the carboxylic acid and amine groups influence the conformational landscape is essential for designing molecules with specific shapes for targeted biological applications. researchgate.net

Application in Novel Material Science and Supramolecular Assemblies

The presence of two carboxylic acid groups and a secondary amine makes this compound an ideal building block for constructing complex supramolecular structures. nih.gov These organized assemblies, held together by non-covalent interactions like hydrogen bonds, have potential applications in material science. rsc.org

Future research in this area could focus on:

Crystal Engineering: Investigating the formation of co-crystals with other molecules to create materials with tailored properties, such as specific porosity or stability.

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality can coordinate with metal ions to form porous, crystalline MOFs. These materials have applications in gas storage, catalysis, and separation.

Self-Assembled Gels: Exploring the ability of the molecule to form hydrogels or organogels through self-assembly, which could be used in drug delivery or tissue engineering.

The ability of related dicarboxylic acids and piperazine derivatives to form extensive hydrogen-bonded networks suggests that this compound is a promising, yet unexplored, candidate for the development of novel functional materials. nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Predictive Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery by accelerating timelines and reducing costs. mdpi.comresearchgate.net Integrating these computational tools into the study of this compound can significantly fast-track its development.

Potential AI/ML applications include:

Property Prediction: Training ML models to accurately predict key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for novel derivatives, allowing for the early-stage filtering of unpromising candidates. researchgate.netyoutube.com

Synthetic Route Optimization: Using AI to predict reaction outcomes and suggest optimal, sustainable synthetic pathways, reducing the need for extensive experimental trial-and-error. youtube.com

Virtual Screening and Target Identification: Employing deep learning models to screen vast libraries of virtual derivatives against known biological targets to identify potential therapeutic applications. mdpi.com

De Novo Design: Utilizing generative models to design entirely new derivatives of this compound with predefined, desirable properties for specific applications. youtube.com

By leveraging AI, researchers can more efficiently navigate the vast chemical space of possible derivatives and prioritize experimental efforts on the most promising candidates. youtube.com

Unexplored Biological Targets and Mechanistic Pathways

While the piperidine scaffold is present in a multitude of approved drugs, the specific biological targets for this compound remain unknown. beilstein-journals.org A critical area for future investigation is the systematic exploration of its potential therapeutic activities.

A logical starting point is the study of its interaction with glutamate (B1630785) receptors. The structurally similar compound, cis-Piperidine-2,3-dicarboxylic acid, is known to be a non-specific antagonist of NMDA, AMPA, and kainate ionotropic glutamate receptors. medchemexpress.comglpbio.comsigmaaldrich.com This suggests that this compound could also modulate excitatory neurotransmission, with potential applications in neurological disorders. nih.gov

Beyond this, the broader pharmacology of piperidine derivatives points to a wide range of other potential targets that warrant investigation.

Table 2: Potential Biological Targets for Future Investigation Based on Related Piperidine Scaffolds

Potential Target Class Therapeutic Area Rationale/Example
Enzyme Inhibition Osteoporosis, CancerPiperidine-3-carboxamide derivatives have shown potent inhibition of Cathepsin K, an enzyme involved in bone resorption. nih.govresearchgate.net
Receptor Modulation Neuropathic Pain, PsychiatryPiperidine derivatives have been developed as ligands for dopamine transporters and opioid receptors. nih.govnih.gov
Antimicrobial Activity Infectious DiseasesNovel piperidine derivatives have demonstrated significant antibacterial activity against various pathogens. academicjournals.orgbiointerfaceresearch.com
Antioxidant Activity VariousSome piperidine compounds have shown notable free radical scavenging capacity. academicjournals.org

Systematic screening of this compound and its derivatives against these and other biological targets could uncover novel mechanistic pathways and lead to the development of new therapeutic agents.

Q & A

Basic Question: What are the common synthetic routes for piperidine-1,2-dicarboxylic acid, and how are they optimized for yield and purity?

Methodological Answer:
this compound is synthesized via cyclization reactions, protection/deprotection strategies, or functionalization of pre-existing piperidine derivatives. For example:

  • Chiral Synthesis : Use of chiral auxiliaries or enantioselective catalysts (e.g., rhodium or copper complexes) to achieve stereochemical control, as seen in cyclopropane-dicarboxylic acid syntheses .
  • Protection Strategies : Boc (tert-butoxycarbonyl) protection of the amine group during synthesis to prevent unwanted side reactions, followed by acidic deprotection (e.g., using trifluoroacetic acid) .
  • Optimization : Reaction conditions (temperature, solvent polarity, and catalyst loading) are adjusted based on kinetic studies. For instance, continuous flow reactors improve scalability and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.